2-Bromo-5-sulfanylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

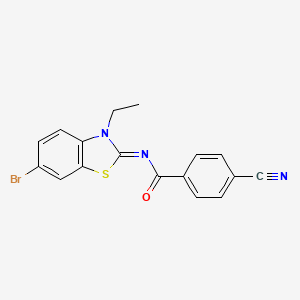

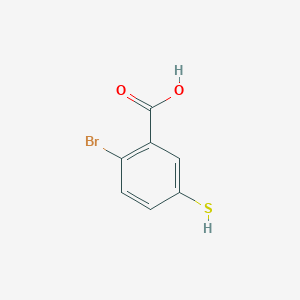

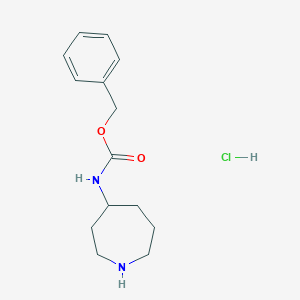

2-Bromo-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5BrO2S . It has an average mass of 233.082 Da and a monoisotopic mass of 231.919357 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-sulfanylbenzoic acid consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis

2-Bromo-5-sulfanylbenzoic acid has a molecular weight of 233.09 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.科学的研究の応用

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, showcasing the importance of sulfanyl compounds in biochemical assays (Ellman, 1959).

Supramolecular Chemistry

Jacob et al. (2011) investigated thioxanthone derivatives, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, to understand the role of different substituent groups in determining supramolecular motifs. This study highlights the utility of bromophenyl sulfanyl compounds in understanding molecular interactions (Jacob et al., 2011).

Organic Synthesis and Catalysis

A novel approach to oxidative desulfurization of diesel fuel was catalyzed by a Brønsted acidic ionic liquid, demonstrating the potential of sulfanyl-based compounds in enhancing green chemistry processes (Gao et al., 2010).

Chemical Synthesis

Pokhodylo and Obushak (2019) utilized methyl 2-azido-5-bromobenzoate in the synthesis of triazoloquinoline derivatives, indicating the role of bromo-sulfanyl compounds in facilitating complex chemical reactions (Pokhodylo & Obushak, 2019).

Coordination Polymers

Dai et al. (2009) designed flexible dicarboxylate ligands, including sulfanyl-substituted compounds, to construct copper metal-organic systems, showing their application in creating novel materials with potential utility in catalysis and material science (Dai et al., 2009).

Environmental Chemistry

Leng and Qin (2018) developed a new SuFEx clickable reagent, 1-bromoethene-1-sulfonyl fluoride, for the regioselective synthesis of isoxazoles, highlighting the environmental benefits of using such reagents in chemical synthesis (Leng & Qin, 2018).

特性

IUPAC Name |

2-bromo-5-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOJNLOUCCMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-sulfanylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)

![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)